![molecular formula C12H13NO3 B1589100 (R)-4-Phenyl-3-propionyloxazolidin-2-one CAS No. 160695-26-1](/img/structure/B1589100.png)
(R)-4-Phenyl-3-propionyloxazolidin-2-one
Overview
Description
(R)-4-Phenyl-3-propionyloxazolidin-2-one, also known as (R)-PPO, is an organic compound that has a wide range of applications in the scientific research field. It is a chiral molecule, which means it exists in two forms that are mirror images of each other, known as enantiomers. (R)-PPO has been studied for its potential as a drug, a catalyst and an enzyme inhibitor, and is also used in a variety of laboratory experiments.
Scientific Research Applications
Chiral Auxiliary in Asymmetric Synthesis :
- It has been used as an effective chiral auxiliary for stereoselective conjugate additions, aiding in the asymmetric synthesis of compounds like antifungal and antibacterial agents, such as (−)-Aplysillamide B (Davies, Sanganee, & Szolcsányi, 1999).
- The compound has facilitated the development of highly effective chiral auxiliaries for cycloaddition reactions (Robiette, Cheboub-Benchaba, Peeters, & Marchand-Brynaert, 2003).
Synthesis of Amino Acid Derivatives :
- In the realm of amino acid chemistry, this compound underwent 1,3-dipolar cycloaddition to yield a protected isoxazoline amino acid, demonstrating regiospecificity and high stereoselectivity in the process (Kelly‐Basetti, Mackay, Pereira, Savage, & Simpson, 1994).
Preparation of Fluorescent Compounds :
- It has been used in the synthesis of fluorescent compounds, illustrating its versatility in creating optically active molecules with potential applications in various fields (Tang & Verkade, 1996).
Enzymatic Synthesis Applications :
- This compound has been synthesized using enzymatic methods, highlighting its role in biocatalysis and the production of intermediates for potent cholesterol absorption inhibitors (Singh, Goel, Rai, & Banerjee, 2013).
Quantitative Structure-Activity Relationship (QSAR) Studies :
- In QSAR studies, this compound has contributed to understanding the antibacterial activity of 3-aryloxazolidin-2-ones, offering insights into the design of new potent molecules (Karki & Kulkarni, 2001).
Synthesis of Novel Chiral Allenamides :
- The compound has been employed in the practical synthesis of novel chiral allenamides, demonstrating its utility in stereoselective and cycloaddition reactions (Xiong, Tracey, Grebe, Mulder, & Hsung, 2005).
Synthesis and Biological Activity Studies :
- It has been used in synthesizing azetidinones and thiazolidinones linked to indole nucleus, where these compounds were evaluated for their antimicrobial, antioxidant, and cytotoxic activities, showcasing the compound's
Inhibitors of Monoamine Oxidase Type A :
- Derivatives of (R)-4-Phenyl-3-propionyloxazolidin-2-one have been synthesized as inhibitors of monoamine oxidase type A, indicating its potential application in the treatment of depression (Mai, Artico, Esposito, Sbardella, Massa, Befani, Turini, Giovannini, & Mondovì, 2002).
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial properties, specifically in the synthesis of (R)-(-)-4-Phenyl-2 oxazolidinone based azetidinones, which exhibited significant antibacterial activity against various bacteria (Baruah, Puzari, Sultana, & Barman, 2018).
Novel Oxazolidinone Antibacterial Agents :
- Novel oxazolidinone analogs, including (R)-4-Phenyl-3-propionyloxazolidin-2-one derivatives, have shown potent antibacterial activities against various clinically important human pathogens in vitro studies (Zurenko, Yagi, Schaadt, Allison, Kilburn, Glickman, Hutchinson, Barbachyn, & Brickner, 1996).
properties
IUPAC Name |
(4R)-4-phenyl-3-propanoyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZVFKRBBHHHSX-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@@H](COC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461256 | |
Record name | (R)-4-Phenyl-3-propionyloxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Phenyl-3-propionyloxazolidin-2-one | |
CAS RN |
160695-26-1 | |
Record name | (R)-4-Phenyl-3-propionyloxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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